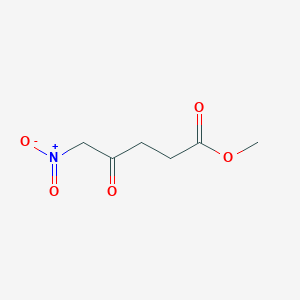
Pentanoic acid, 5-nitro-4-oxo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid, 5-nitro-4-oxo-, methyl ester is an organic compound with the molecular formula C6H9NO5 It is a derivative of pentanoic acid, characterized by the presence of a nitro group at the 5th position and a keto group at the 4th position, with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 5-nitro-4-oxo-, methyl ester typically involves the nitration of a suitable precursor, followed by esterification. One common method is the nitration of 4-oxopentanoic acid, followed by the esterification of the resulting nitro compound with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 5-nitro-4-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen functionalities.
Reduction: Amino derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Pentanoic acid, 5-nitro-4-oxo-, methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of pentanoic acid, 5-nitro-4-oxo-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid, 4-oxo-, methyl ester: Similar structure but lacks the nitro group.
Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester: Contains a dimethylamino group instead of a nitro group.
Pentanoic acid, 4-methyl-4-nitro-, methyl ester: Similar but with a methyl group at the 4th position
Uniqueness
Pentanoic acid, 5-nitro-4-oxo-, methyl ester is unique due to the presence of both a nitro and a keto group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
365539-85-1 |
|---|---|
Molecular Formula |
C6H9NO5 |
Molecular Weight |
175.14 g/mol |
IUPAC Name |
methyl 5-nitro-4-oxopentanoate |
InChI |
InChI=1S/C6H9NO5/c1-12-6(9)3-2-5(8)4-7(10)11/h2-4H2,1H3 |
InChI Key |
HEXJJZJTIZNFMA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















